molecular formula C14H27NO B297113 N-cyclooctyl-3,3-dimethylbutanamide

N-cyclooctyl-3,3-dimethylbutanamide

Cat. No.: B297113
M. Wt: 225.37 g/mol
InChI Key: QCBKPFWBHICHRH-UHFFFAOYSA-N
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Description

N-cyclooctyl-3,3-dimethylbutanamide is a synthetic chemical compound of significant interest in medicinal chemistry and organic synthesis. It features a 3,3-dimethylbutanamide moiety, a structure found in compounds investigated for their biological activity, coupled with a cyclooctyl ring. The bulky cyclooctyl group contributes to the molecule's unique stereochemistry and can influence its binding affinity and metabolic stability, making it a valuable scaffold for developing structure-activity relationships. In research settings, this amide serves as a versatile building block for the preparation of more complex molecules. Its structure is analogous to other documented amides that have been explored as potential potassium channel openers and in the development of compounds targeting various disease pathways . The specific properties of the cyclooctyl ring may be leveraged to modulate the compound's lipophilicity and overall pharmacokinetic profile in experimental models. Researchers utilize this compound in exploratory studies, including as a key intermediate in multi-step synthetic routes, such as nucleophilic substitutions and cyclization reactions. This compound is strictly for research use and is not intended for diagnostic or therapeutic applications. It is provided as a characterized solid to ensure reliability in experimental procedures.

Properties

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

N-cyclooctyl-3,3-dimethylbutanamide

InChI

InChI=1S/C14H27NO/c1-14(2,3)11-13(16)15-12-9-7-5-4-6-8-10-12/h12H,4-11H2,1-3H3,(H,15,16)

InChI Key

QCBKPFWBHICHRH-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(=O)NC1CCCCCCC1

Canonical SMILES

CC(C)(C)CC(=O)NC1CCCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below highlights key differences between N-cyclooctyl-3,3-dimethylbutanamide and related amides:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Applications/Notes References
This compound* C₁₄H₂₅NO 223.35† Cyclooctyl, 3,3-dimethyl Hypothetical (based on analogs) -
N-Cyclohexyl-3,3-dimethylbutanamide C₁₂H₂₃NO 197.32 Cyclohexyl, 3,3-dimethyl Intermediate in organic synthesis
N-Cyclopentyl-3-methylbutanamide C₁₀H₁₉NO 169.27 Cyclopentyl, 3-methyl ChemSpider ID: 3500063
N,3-Dimethylbutanamide C₆H₁₃NO 115.18 N-methyl, 3-methyl Simplest analog; foundational studies
(S)-2-Amino-N-benzyl-3,3-dimethylbutanamide C₁₃H₂₀N₂O 220.31 Benzyl, 2-amino, 3,3-dimethyl Potential bioactive scaffold
N1-(tert-Butyl)-2-bromo-3,3-dimethylbutanamide C₁₀H₂₀BrNO 250.18 tert-Butyl, 2-bromo Brominated derivative; reactive

Key Observations :

  • Cycloalkyl vs. Aryl Substituents : Cycloalkyl groups (e.g., cyclohexyl, cyclopentyl) enhance steric bulk compared to linear alkyl or aryl groups. For example, N-cyclohexyl-3,3-dimethylbutanamide has a molar mass of 197.32 g/mol, while the benzyl-substituted analog (C₁₃H₂₀N₂O) is heavier (220.31 g/mol) due to the aromatic ring .
  • Functional Group Impact: Bromine substitution (as in the tert-butyl bromo derivative) introduces electrophilic reactivity, enabling cross-coupling reactions . Amino groups (e.g., in (S)-2-amino-N-benzyl-3,3-dimethylbutanamide) facilitate hydrogen bonding, critical for biological activity .

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